3-(Trifluoromethyl)quinoxalin-2-ol
Overview
Description
3-(Trifluoromethyl)quinoxalin-2-ol is a unique chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.15 g/mol . . The compound is characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
Quinoxalines, the class of compounds to which 3-(trifluoromethyl)quinoxalin-2-ol belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that quinoxalines can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Quinoxalines are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoxalines have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity, as well as other biological effects .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)quinoxalin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspect when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. For instance, this compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol typically involves the reaction of o-phenylenediamine with ethyl trifluoropyruvate, leading to the formation of 3-(trifluoromethyl)quinoxalin-2(1H)-one . This intermediate can then be converted to this compound through various functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinoxalin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different quinoxaline derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, such as amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Scientific Research Applications
3-(Trifluoromethyl)quinoxalin-2-ol has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)quinoxalin-2(1H)-one: An intermediate in the synthesis of 3-(Trifluoromethyl)quinoxalin-2-ol.
3-(Tri(di)fluoromethyl)quinoxaline-2-carboxylic acids: Used for the synthesis of various 2-substituted quinoxalines.
2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxide: Reported to show in vitro tumor activity.
Uniqueness
This compound is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry, particularly in the synthesis of biologically active quinoxaline derivatives .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLKXWLUDJZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346389 | |
Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58457-64-0 | |
Record name | 3-(Trifluoromethyl)-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58457-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(trifluoromethyl)quinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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